molecular formula C8H10F3NO3 B1425757 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid CAS No. 1447942-48-4

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid

Cat. No.: B1425757
CAS No.: 1447942-48-4
M. Wt: 225.16 g/mol
InChI Key: NGKPKNHPHPYWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 1447942-48-4) is a high-purity piperidine-based compound supplied as a powder and designed for room temperature storage, making it a practical and valuable building block in organic synthesis and medicinal chemistry research . Its molecular formula is C 8 H 10 F 3 NO 3 with a molecular weight of 225.16 g/mol . The compound features a piperidine ring substituted with a trifluoromethyl group at the 4-position and an oxo-acetic acid moiety . The trifluoromethyl group is a key structural feature, known to enhance the lipophilicity and metabolic stability of molecules, which is crucial in the design of bioactive compounds . In scientific research, this chemical serves as a versatile precursor for the synthesis of more complex molecules. Recent investigations highlight its relevance in anticancer research, where structurally similar piperidine derivatives have demonstrated promising activity, such as reducing cell viability in breast cancer cell lines (e.g., MDA-MB-231) by over 50% at concentrations of 10 µM . The proposed mechanism of action for these analogues involves the induction of apoptosis through microtubule destabilization . Furthermore, the compound's structure makes it a candidate for exploration in neuropharmacology, particularly in studies investigating binding affinity to neurotransmitter receptors for potential anxiolytic or antidepressant applications . Researchers can leverage its carboxylic acid functional group for various condensation and coupling reactions to develop novel compounds for biological evaluation. This product is intended for research purposes only and is not for human or veterinary use .

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)5-1-3-12(4-2-5)6(13)7(14)15/h5H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKPKNHPHPYWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Oxoacetic Acid Moiety: The oxoacetic acid moiety is introduced through a condensation reaction involving an appropriate carbonyl compound and an acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances lipophilicity and stability, making it a candidate for drug formulation .
    • Ongoing research is focused on its potential therapeutic applications, including its role as a precursor in developing new pharmaceuticals targeting various diseases.
  • Biological Activity :
    • The compound is studied for its interactions with biological targets such as receptors and enzymes involved in neurotransmission and pain pathways. These interactions are crucial for understanding its pharmacological profile .
    • Preliminary studies suggest that derivatives of this compound may exhibit significant anticancer properties by disrupting microtubule assembly, a critical process in cell division .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key modifications include:

  • Trifluoromethyl Substitution : This enhances the compound's lipophilicity and membrane permeability.
  • Piperidine Modifications : Variations in the piperidine structure can influence potency and selectivity against specific cancer cell lines .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Certain piperidine derivatives demonstrated over 50% reduction in cell viability in breast cancer cell lines at concentrations of 10 µM. The proposed mechanism involves apoptosis induced by microtubule destabilization .

Neuropharmacology

Research into the neuropharmacological effects of this compound indicates potential applications in treating neurological disorders:

  • Binding Affinity Studies : Investigations into its binding affinity to neurotransmitter receptors can reveal its potential as an anxiolytic or antidepressant agent .

Mechanism of Action

The mechanism of action of 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic Acid (Compound 12)
  • Structure : Differs by having a 2-(trifluoromethyl)phenyl group instead of a direct -CF₃ substituent on the piperidine ring.
  • Synthesis : Prepared via reaction of 4-(2-(trifluoromethyl)phenyl)piperidine with ethyl 2-chloro-2-oxoacetate, yielding 20% after hydrolysis and purification .
  • Properties: Higher molecular weight (C₁₄H₁₃F₃NO₃, MW: 300), melting point 193–196°C, and >99% HPLC purity.
2-Oxo-2-(piperidin-1-yl)acetic Acid (BD172240)
  • Structure : Lacks substituents on the piperidine ring (simpler backbone).
  • Properties: Molecular formula C₇H₁₁NO₃ (MW: 157.17), 95% purity.
{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic Acid
  • Structure : Features a piperazine ring with a 3-chlorophenyl substituent.
  • Properties : CAS 737768-25-1. Piperazine’s additional nitrogen increases basicity, while the chloro group introduces distinct electronic effects compared to -CF₃ .

Functional Group Modifications

Oxalic Acid Mono 4-Trifluoromethyl Anilide
  • Structure : Replaces the piperidine-acetic acid core with an oxalic acid-anilide backbone.
  • Properties : Higher acidity due to the oxalic acid moiety, altering solubility and reactivity. The -CF₃ group on the aniline ring may enhance binding to hydrophobic targets .
[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethylamino]acetic Acid
  • Structure: Contains a pyridinyl-piperazine group and a phenylaminoethyl linker.
  • Properties: CAS 1142211-55-7.

Biological Activity

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS Number: 1447942-48-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

The compound's molecular formula is C8_8H10_{10}F3_3NO3_3, with a molecular weight of 225.16 g/mol. Its structural characteristics include a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC8_8H10_{10}F3_3NO3_3
Molecular Weight225.16 g/mol
CAS Number1447942-48-4
AppearanceWhite powder

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of piperidine have shown effective inhibition of cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. In vitro studies demonstrated that certain piperidine derivatives could reduce cell viability by over 50% at concentrations of 10 µM, indicating their potential as anticancer agents .

The proposed mechanism involves the disruption of microtubule assembly, which is crucial for mitosis. Compounds that destabilize microtubules can induce apoptosis in cancer cells, leading to reduced tumor growth . The structural features of this compound, particularly the trifluoromethyl group, may enhance its binding affinity to target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring and the introduction of various substituents have been explored:

  • Trifluoromethyl Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Carboxylic Acid Moiety : Essential for interaction with biological targets and maintaining solubility.
  • Piperidine Modifications : Variations in the piperidine structure can lead to different biological profiles, influencing potency and selectivity against cancer cell lines .

Study on Antitumor Effects

In a notable study, a related compound was evaluated for its antitumor effects using subcutaneous xenograft models in mice. The results showed that administration of the compound significantly reduced tumor size compared to controls, demonstrating its potential efficacy as an anticancer therapeutic .

Cytotoxicity Evaluation

Cytotoxicity assays performed on various cell lines revealed that while some derivatives displayed potent anticancer effects, they also exhibited varying degrees of cytotoxicity. For instance, one derivative showed a CC50_{50} value (concentration causing 50% cytotoxicity) significantly lower than others, indicating a need for careful optimization to balance efficacy and safety .

Q & A

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in target modulation?

  • Methodology : Compare analogs from QSAR studies, such as derivatives with substituted phenyl or pyridinyl groups. For example, replacing the trifluoromethyl group with a 2-(trifluoromethyl)phenyl moiety alters steric and electronic interactions with targets like retinol-binding protein 4 (RBP4), impacting antagonist activity . Computational docking and free-energy perturbation (FEP) simulations can predict binding affinities to guide SAR .

Q. What strategies are effective for impurity profiling during synthesis?

  • Methodology : Identify common impurities (e.g., unreacted intermediates or byproducts like ethyl esters) using LC-MS and compare retention times against reference standards. For example, impurities such as [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic acid hydrochloride require ion-pair chromatography for resolution .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like RBP4?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff) to RBP4. Competitive assays with retinol or fluorescent probes (e.g., dansyl-retinol) validate antagonism. Crystallography of the compound-RBP4 complex can reveal binding-site interactions .

Q. What analytical method developments are critical for quantifying this compound in complex matrices?

  • Methodology : Develop a reversed-phase HPLC method with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) to resolve the compound from biological interferents. Validate sensitivity via limit of detection (LOD < 0.1 µg/mL) and reproducibility (RSD < 2%) .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodology : Replicate protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability. Compare yields across scales (e.g., mmol vs. gram-scale) and use statistical tools (e.g., ANOVA) to identify critical factors. For biological data, validate assays with positive controls (e.g., known RBP4 antagonists) and orthogonal methods (e.g., gene expression vs. protein binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.